molecular formula C20H20N4O3S B11161108 [4-(Methylsulfonyl)piperazino][2-(4-pyridyl)-4-quinolyl]methanone

[4-(Methylsulfonyl)piperazino][2-(4-pyridyl)-4-quinolyl]methanone

Cat. No.: B11161108
M. Wt: 396.5 g/mol
InChI Key: LVKQFHCOEPQBLW-UHFFFAOYSA-N
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Description

[4-(Methylsulfonyl)piperazino][2-(4-pyridyl)-4-quinolyl]methanone is a complex organic compound that features a piperazine ring substituted with a methylsulfonyl group and a quinoline ring substituted with a pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Methylsulfonyl)piperazino][2-(4-pyridyl)-4-quinolyl]methanone typically involves multiple steps, starting with the preparation of the piperazine and quinoline intermediates. . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-(Methylsulfonyl)piperazino][2-(4-pyridyl)-4-quinolyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and quinoline rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, [4-(Methylsulfonyl)piperazino][2-(4-pyridyl)-4-quinolyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents .

Medicine

In medicine, this compound is investigated for its potential to treat diseases such as cancer, bacterial infections, and neurological disorders. Its unique structure allows it to modulate specific biological pathways .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of [4-(Methylsulfonyl)piperazino][2-(4-pyridyl)-4-quinolyl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors in the nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [4-(Methylsulfonyl)piperazino][2-(4-pyridyl)-4-quinolyl]methanone stands out due to its unique combination of a piperazine ring with a methylsulfonyl group and a quinoline ring with a pyridyl group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H20N4O3S

Molecular Weight

396.5 g/mol

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-(2-pyridin-4-ylquinolin-4-yl)methanone

InChI

InChI=1S/C20H20N4O3S/c1-28(26,27)24-12-10-23(11-13-24)20(25)17-14-19(15-6-8-21-9-7-15)22-18-5-3-2-4-16(17)18/h2-9,14H,10-13H2,1H3

InChI Key

LVKQFHCOEPQBLW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4

Origin of Product

United States

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